molecular formula C10H5BrN2O2S B15004872 3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Katalognummer: B15004872
Molekulargewicht: 297.13 g/mol
InChI-Schlüssel: GLBYXJZKOAWOAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring

Vorbereitungsmethoden

The synthesis of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of thiophene with appropriate reagents such as sulfur and an oxidizing agent.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative.

Analyse Chemischer Reaktionen

3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: The oxadiazole ring can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.

    Materials science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic synthesis:

Wirkmechanismus

The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular pathways involved can vary depending on the specific target and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar heterocyclic compounds, such as:

    3-(5-Bromofuran-2-yl)-5-(pyridin-2-yl)-1,2,4-oxadiazole: This compound contains a pyridine ring instead of a thiophene ring, which may result in different chemical and biological properties.

    3-(5-Bromofuran-2-yl)-5-(phenyl)-1,2,4-oxadiazole: This compound contains a phenyl ring instead of a thiophene ring, which may also result in different properties.

    3-(5-Bromofuran-2-yl)-5-(pyrimidin-2-yl)-1,2,4-oxadiazole:

Eigenschaften

Molekularformel

C10H5BrN2O2S

Molekulargewicht

297.13 g/mol

IUPAC-Name

3-(5-bromofuran-2-yl)-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H5BrN2O2S/c11-8-4-3-6(14-8)9-12-10(15-13-9)7-2-1-5-16-7/h1-5H

InChI-Schlüssel

GLBYXJZKOAWOAI-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.